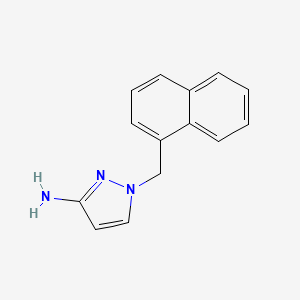

1-(1-Naphthylmethyl)-1h-pyrazol-3-amine

Description

Contextualizing the Pyrazole (B372694) Scaffold in Chemical Biology and Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry. tandfonline.comresearchgate.netmdpi.com This designation stems from its frequent appearance in a wide array of pharmacologically active compounds and its ability to interact with diverse biological targets. researchgate.net The synthetic accessibility and versatile chemical reactivity of the pyrazole nucleus allow for extensive structural modifications, making it a cornerstone for the development of new therapeutic agents. researchgate.netmdpi.com

The significance of the pyrazole scaffold is underscored by its presence in numerous FDA-approved drugs. researchgate.net These medications span a broad spectrum of therapeutic areas, demonstrating the scaffold's versatility. Notable examples include the anti-inflammatory drug Celecoxib (B62257), the anticoagulant Apixaban, and Sildenafil for erectile dysfunction. researchgate.net In oncology, pyrazole-containing molecules have emerged as critical kinase inhibitors, such as Crizotinib and Ruxolitinib, which are used to treat various cancers. mdpi.comglobalresearchonline.net The biological activities attributed to pyrazole derivatives are extensive, including anticancer, anti-inflammatory, antimicrobial, analgesic, and anticonvulsant properties. researchgate.netglobalresearchonline.netnih.gov The pyrazole ring's ability to participate in hydrogen bonding, with one nitrogen atom acting as a hydrogen bond donor (in N-unsubstituted pyrazoles) and the other as an acceptor, is a key feature contributing to its potent and specific interactions with enzyme active sites and receptors. mdpi.com

| Drug Name | Therapeutic Class | Primary Indication |

|---|---|---|

| Celecoxib | Anti-inflammatory (COX-2 Inhibitor) | Pain and inflammation |

| Apixaban | Anticoagulant (Factor Xa Inhibitor) | Prevention of blood clots |

| Sildenafil | Vasodilator (PDE5 Inhibitor) | Erectile dysfunction |

| Ruxolitinib | Kinase Inhibitor (JAK Inhibitor) | Myelofibrosis, Polycythemia vera |

| Crizotinib | Kinase Inhibitor (ALK/ROS1 Inhibitor) | Non-small cell lung cancer |

| Pirtobrutinib | Kinase Inhibitor (BTK Inhibitor) | Mantle cell lymphoma |

Overview of the Naphthylmethyl and 3-Aminopyrazole (B16455) Substructures

The other key components of the title compound, the 1-naphthylmethyl group and the 3-aminopyrazole moiety, are also of considerable interest in drug design.

The naphthylmethyl substructure is derived from naphthalene (B1677914), an aromatic hydrocarbon consisting of two fused benzene (B151609) rings. ijpsjournal.com Naphthalene derivatives are known to possess a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects. ijpsjournal.com The planar and lipophilic nature of the naphthalene ring system allows it to engage in various non-covalent interactions with biological macromolecules, such as π-stacking and hydrophobic interactions. nih.gov This ability to interact with DNA and proteins makes it a valuable pharmacophore. nih.gov Research on related structures has demonstrated that incorporating a naphthyl group into a heterocyclic scaffold can yield potent biological activity. For instance, studies on 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives revealed significant antioxidant and 15-Lipoxygenase inhibitory activities. nih.govresearchgate.net Similarly, 6-[(1-naphthylmethyl)thio)]-4-chloropyrazolo[3,4-d]pyrimidines have been shown to possess pronounced analgesic properties. researchgate.net

The 3-aminopyrazole substructure is a particularly advantageous framework in medicinal chemistry. nih.govresearchgate.net The amino group at the 3-position of the pyrazole ring provides a crucial point for hydrogen bonding interactions with biological targets, serving as a versatile handle for synthetic modification. researchgate.netontosight.ai This moiety is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. ontosight.ai Derivatives of 3-aminopyrazole have been extensively investigated for a multitude of therapeutic applications, including as anti-infective, anti-inflammatory, and anticancer agents. nih.gov The importance of this scaffold is highlighted by its presence in recently approved drugs like Pirtobrutinib, a kinase inhibitor. nih.govnih.gov Aminopyrazoles are known to be effective ligands for enzymes such as kinases and p38 MAPK, further cementing their role in the development of targeted therapies. nih.govnih.gov

Current Research Landscape and Gaps for 1-(1-Naphthylmethyl)-1h-pyrazol-3-amine and Analogues

A review of the current scientific literature reveals a significant research gap concerning the specific compound this compound. While extensive research exists on the individual pyrazole, 3-aminopyrazole, and naphthalene-containing scaffolds, studies detailing the synthesis, characterization, and biological evaluation of this particular molecular combination are scarce.

The existing research landscape is primarily populated by studies on analogues that share one or more structural features with the title compound. For example, research has focused on pyrazole derivatives where a naphthalene ring is attached at different positions or through different linkers. nih.govresearchgate.netresearchgate.net These studies have successfully demonstrated that the fusion of pyrazole and naphthalene motifs can lead to compounds with potent antioxidant, enzyme inhibitory, and analgesic activities. nih.govresearchgate.net

| Compound Class | Reported Biological Activity | Reference |

|---|---|---|

| 3-(2-Naphthyl)-1-phenyl-1H-pyrazole derivatives | Antioxidant, 15-Lipoxygenase inhibition | nih.govresearchgate.net |

| 6-[(1-Naphthylmethyl)thio]-4-chloropyrazolo[3,4-d]pyrimidines | Analgesic | researchgate.net |

| 1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazides | Anticancer (A549 cell line inhibition) | mdpi.com |

The absence of dedicated research on this compound highlights an opportunity for new discovery. The proven therapeutic potential of the 3-aminopyrazole core combined with the diverse bioactivities of naphthalene derivatives suggests that this specific compound is a promising, yet unexplored, candidate for biological screening. ijpsjournal.comnih.gov Future research efforts are needed to synthesize this molecule, confirm its structure, and perform comprehensive pharmacological testing to determine its potential as a novel therapeutic agent. Such studies would fill a critical gap in the literature and could potentially unveil new leads for drug development.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(naphthalen-1-ylmethyl)pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c15-14-8-9-17(16-14)10-12-6-3-5-11-4-1-2-7-13(11)12/h1-9H,10H2,(H2,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBRKNXJSSJAWEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CN3C=CC(=N3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Crystallographic Structural Elucidation of 1 1 Naphthylmethyl 1h Pyrazol 3 Amine

X-ray Diffraction Crystallography for Solid-State Structure

Analysis of Crystal Packing and Intermolecular Interactions

The solid-state packing of 1-(1-Naphthylmethyl)-1h-pyrazol-3-amine is expected to be governed by a combination of strong hydrogen bonding and other significant intermolecular forces, leading to a highly organized and stable crystal lattice. The arrangement of molecules in the crystal would aim to maximize packing efficiency and stabilize the structure through various non-covalent interactions.

Key anticipated intermolecular interactions include:

π-π Stacking: The presence of the large, electron-rich naphthalene (B1677914) ring system is a strong indicator for the occurrence of π-π stacking interactions. These interactions would likely occur between the naphthalene moieties of adjacent molecules, adopting either a parallel-displaced or a T-shaped arrangement to minimize electrostatic repulsion and maximize attractive forces. The pyrazole (B372694) rings may also participate in similar stacking interactions.

C-H···π Interactions: Hydrogen atoms attached to the pyrazole ring or the methylene (B1212753) bridge could potentially engage in C-H···π interactions with the electron-rich naphthalene or pyrazole rings of neighboring molecules, further stabilizing the crystal packing.

Identification of Hydrogen Bonding Networks within the Crystal Lattice

The molecular structure of this compound contains potent hydrogen bond donors and acceptors, making robust hydrogen bonding networks a certainty in its crystal structure. The primary amine (-NH₂) group provides two donor protons (N-H), while the pyridine-like nitrogen atom (N2) of the pyrazole ring is a strong hydrogen bond acceptor.

It is highly probable that these functionalities would engage in strong intermolecular N-H···N hydrogen bonds. researchgate.net These interactions are a hallmark of pyrazole chemistry and typically lead to the formation of well-defined supramolecular synthons. nih.govmdpi.com Common motifs include:

Centrosymmetric Dimers: Two molecules may connect via a pair of N-H···N hydrogen bonds, forming a stable dimeric ring structure.

Catemers (Chains): Molecules could link head-to-tail in an extended one-dimensional chain, where the amine group of one molecule donates to the pyrazole N2 atom of the next. researchgate.net

These primary hydrogen bonds would form the fundamental backbone of the crystal structure, which is then further stabilized by weaker interactions. The second N-H proton of the amine group could participate in additional, potentially more complex or bifurcated, hydrogen bonds.

| Donor (D) | Acceptor (A) | Interaction | Typical D···A Distance (Å) | Typical D-H···A Angle (°) |

|---|---|---|---|---|

| N-H (Amine) | N (Pyrazole) | N-H···N | 2.8 - 3.1 | 160 - 180 |

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy provides invaluable information for confirming the presence of key functional groups within the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its structure. The primary amine group, aromatic rings, and alkyl bridge each have distinct vibrational modes.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm-1) | Intensity |

|---|---|---|---|

| N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | 3450 - 3250 (two bands) | Medium |

| C-H Aromatic Stretch | Naphthalene, Pyrazole | 3100 - 3000 | Medium-Weak |

| C-H Aliphatic Stretch | Methylene (-CH₂-) | 2960 - 2850 | Medium-Weak |

| N-H Scissoring (Bend) | Primary Amine (-NH₂) | 1650 - 1580 | Medium-Strong |

| C=C and C=N Ring Stretch | Naphthalene, Pyrazole | 1620 - 1450 | Strong-Medium |

| C-N Stretch | Amine, Pyrazole | 1340 - 1250 | Medium |

| C-H Out-of-Plane Bend | Aromatic Rings | 900 - 675 | Strong |

The two distinct peaks for the N-H stretch are characteristic of a primary amine. The region between 1620-1450 cm⁻¹ would likely contain a series of sharp bands corresponding to the skeletal vibrations of the fused naphthalene and heterocyclic pyrazole rings.

Raman Spectroscopy

Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would complement the IR data. nih.gov The aromatic ring systems are expected to produce strong signals.

| Vibrational Mode | Functional Group | Expected Raman Shift (cm-1) | Intensity |

|---|---|---|---|

| C-H Aromatic Stretch | Naphthalene, Pyrazole | 3100 - 3000 | Strong |

| C-H Aliphatic Stretch | Methylene (-CH₂-) | 2960 - 2850 | Medium |

| Ring Breathing Mode | Naphthalene | ~1380 | Strong |

| Ring Breathing Mode | Pyrazole | ~1000 | Strong |

The most characteristic features in the Raman spectrum would likely be the intense ring "breathing" modes of the naphthalene and pyrazole rings. These symmetric vibrations often give rise to very sharp and strong Raman scattering peaks, providing a clear fingerprint for the aromatic and heteroaromatic portions of the molecule.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique used to determine the molecular weight and elucidate the structure of a compound through analysis of its fragmentation pattern.

For this compound (Molecular Formula: C₁₄H₁₃N₃), the molecular weight is 223.28 g/mol . In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺˙) would be expected at an m/z (mass-to-charge ratio) of 223. As per the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass, which is consistent here. libretexts.org

The fragmentation of the molecular ion would likely proceed through several predictable pathways, dominated by the cleavage of the weakest bonds and the formation of stable carbocations or radical cations. The bond between the methylene bridge and the pyrazole nitrogen is a likely site for initial cleavage.

| m/z | Proposed Fragment Ion | Proposed Structure | Notes |

|---|---|---|---|

| 223 | [M]⁺˙ | [C₁₄H₁₃N₃]⁺˙ | Molecular Ion |

| 141 | [C₁₁H₉]⁺ | [Naphthyl-CH₂]⁺ | Likely the base peak due to the stability of the naphthylmethyl carbocation. Results from cleavage of the CH₂-N(pyrazole) bond. |

| 83 | [C₃H₅N₃]⁺˙ | [3-Aminopyrazole]⁺˙ | Results from cleavage of the CH₂-N(pyrazole) bond with charge retention on the pyrazole fragment. |

| 115 | [C₉H₇]⁺ | [C₁₁H₉ - C₂H₂]⁺ | Loss of acetylene (B1199291) from the naphthylmethyl fragment. |

The most prominent peak in the spectrum (the base peak) is predicted to be at m/z 141, corresponding to the highly stable, resonance-delocalized naphthylmethyl cation. The observation of this fragment would be strong evidence for the naphthylmethyl-pyrazole connectivity.

Computational Chemistry Approaches for 1 1 Naphthylmethyl 1h Pyrazol 3 Amine: Theoretical Investigations and Predictive Modeling

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. jcsp.org.pk It is widely applied to predict the properties of molecules like pyrazole (B372694) derivatives due to its favorable balance between accuracy and computational cost. modern-journals.com DFT calculations allow for a detailed examination of the molecule's geometry, electronic landscape, and potential for chemical interaction.

The first step in any computational study is to determine the most stable three-dimensional arrangement of the molecule, known as its ground-state geometry. Geometry optimization calculations systematically adjust the positions of atoms to find the configuration with the lowest possible energy. For a flexible molecule like 1-(1-Naphthylmethyl)-1h-pyrazol-3-amine, which has rotatable bonds connecting the naphthyl, methyl, and pyrazole moieties, this process is more complex and is known as conformational analysis. dntb.gov.ua

This analysis involves identifying various stable conformers (rotational isomers) and calculating their relative energies. The conformer with the global minimum energy is the most likely structure to be observed experimentally. The stability of different conformers is influenced by steric hindrance and intramolecular interactions. iu.edu.sa Theoretical calculations can predict the relative populations of these conformers at a given temperature.

Table 1: Illustrative Conformational Analysis Data for this compound This table presents hypothetical data to demonstrate the typical output of a conformational analysis.

| Conformer | Dihedral Angle (C-C-N-N) | Relative Energy (kcal/mol) | Population (%) |

| 1 (Global Minimum) | 65.8° | 0.00 | 75.2 |

| 2 | -175.2° | 1.25 | 14.5 |

| 3 | -55.1° | 2.10 | 10.3 |

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity and electronic properties. wikipedia.orgnumberanalytics.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org

The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter that indicates the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more reactive and easily polarizable. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazol-3-amine fragment, while the LUMO is likely distributed over the electron-accepting naphthyl ring system.

Table 2: Predicted Frontier Molecular Orbital Energies This table shows representative values derived from DFT calculations on similar pyrazole structures.

| Parameter | Energy (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap (ΔE) | 4.65 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP surface plots the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values.

Red regions indicate negative electrostatic potential, representing electron-rich areas that are susceptible to electrophilic attack.

Blue regions indicate positive electrostatic potential, representing electron-poor areas that are favorable for nucleophilic attack.

Green regions represent neutral or zero potential.

For this compound, the MEP map would likely show negative potential (red/yellow) around the nitrogen atoms of the pyrazole ring and the exocyclic amine group, highlighting them as primary sites for electrophilic interaction. nih.gov Positive potential (blue) would be expected around the hydrogen atoms, particularly the amine hydrogens. nih.gov

While MEP maps provide a qualitative picture of reactivity, local reactivity descriptors derived from conceptual DFT, such as Fukui functions, offer a more quantitative analysis. nih.gov The Fukui function, f(r), measures the change in electron density at a specific point when the total number of electrons in the system changes. bas.bg

Condensed Fukui functions are calculated for each atom in the molecule to pinpoint specific reactive sites for different types of attack:

f+ : Indicates susceptibility to nucleophilic attack.

f- : Indicates susceptibility to electrophilic attack.

f0 : Indicates susceptibility to radical attack.

By calculating these values, one can rank the atoms in this compound according to their reactivity, providing a more refined prediction of how the molecule will interact with other reagents. researchgate.net For instance, the nitrogen atoms of the pyrazole and the C5 carbon are often identified as key reactive sites in similar structures. scielo.org.mx

Table 3: Hypothetical Condensed Fukui Function Values for Selected Atoms This table provides an example of Fukui function analysis to identify reactive sites.

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) |

| N (Amine) | 0.085 | 0.195 |

| N1 (Pyrazole) | 0.110 | 0.150 |

| N2 (Pyrazole) | 0.090 | 0.180 |

| C5 (Naphthyl) | 0.145 | 0.065 |

DFT calculations are highly effective at predicting spectroscopic properties, which can be used to validate the computed molecular structure against experimental data.

Vibrational Frequencies: The calculation of vibrational frequencies corresponds to infrared (IR) and Raman spectroscopy. Each calculated frequency can be animated to visualize the corresponding normal mode of vibration (e.g., C-H stretch, N-H bend). A comparison between the calculated and experimental spectra helps confirm the molecule's structure and conformational preferences. jocpr.com

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate the nuclear magnetic resonance (NMR) chemical shifts (δ) for ¹H and ¹³C atoms. jocpr.com The predicted chemical shifts for the optimized geometry of this compound can be directly compared to experimentally obtained NMR spectra, serving as a powerful tool for structural elucidation.

Table 4: Illustrative Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts This table demonstrates how theoretical NMR data is correlated with experimental findings.

| Carbon Atom | Calculated δ (ppm) | Experimental δ (ppm) |

| C3 (Pyrazole) | 155.2 | 154.8 |

| C4 (Pyrazole) | 95.8 | 96.1 |

| C5 (Pyrazole) | 140.1 | 139.7 |

| CH₂ (Bridge) | 48.5 | 48.3 |

| C1' (Naphthyl) | 134.6 | 134.2 |

Beyond structural and electronic properties, DFT calculations can provide valuable thermochemical data. These properties are essential for understanding the stability and energy of a molecule and predicting the thermodynamics of reactions in which it participates. researchgate.net

Key thermochemical properties that can be calculated include:

Total Energy: The electronic energy of the molecule in its optimized state.

Enthalpy (H): Includes thermal contributions to the total energy.

Gibbs Free Energy (G): Accounts for both enthalpy and entropy, crucial for predicting the spontaneity of reactions.

Heat of Formation (ΔHf): The change in enthalpy when the compound is formed from its constituent elements in their standard states.

Table 5: Predicted Thermochemical Properties at 298.15 K This table presents typical thermochemical data obtained from DFT frequency calculations.

| Property | Value |

| Total Energy (Hartree) | -785.4321 |

| Enthalpy (Hartree) | -785.2110 |

| Gibbs Free Energy (Hartree) | -785.2654 |

| Heat of Formation (kcal/mol) | 85.6 |

Computational Chemistry Approaches for this compound: A Lack of Specific Research

Therefore, it is not possible to provide a detailed analysis of its binding modes, predicted binding affinities, key interacting residues, or its dynamic behavior and stability through molecular dynamics simulations as requested. The scientific community has yet to publish research that would provide the specific data necessary to populate the outlined sections of the article.

General computational studies on other pyrazole derivatives have utilized molecular docking to predict binding conformations and affinities to various protein targets. These studies often identify key interactions, such as hydrogen bonds and π-π stacking, that contribute to the stability of the ligand-protein complex. Furthermore, molecular dynamics simulations are frequently employed to understand the conformational changes and stability of these complexes over time in a simulated physiological environment. However, without specific studies on this compound, any such discussion would be speculative and not adhere to the strict focus on this particular compound.

Researchers interested in the computational profile of this compound would need to conduct novel research. This would involve:

Molecular Docking Studies: To predict how the compound might bind to specific biological targets. This would provide insights into potential binding affinities and the key amino acid residues involved in the interaction.

Molecular Dynamics Simulations: To assess the stability of the predicted binding pose and to understand the dynamic behavior of the compound within the binding site of a target protein.

Until such studies are performed and published, a detailed and scientifically accurate article on the computational chemistry of this compound cannot be generated.

Molecular Interactions and Biological Target Engagement Mechanisms of 1 1 Naphthylmethyl 1h Pyrazol 3 Amine Derivatives

Enzyme Inhibition Studies and Mechanistic Insights

The structural scaffold of pyrazole (B372694) is a versatile platform for the design of potent and selective enzyme inhibitors. The following sections detail the mechanistic insights gained from studies on the inhibition of several key enzymes by derivatives of 1-(1-naphthylmethyl)-1h-pyrazol-3-amine and analogous compounds.

A series of 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives have been synthesized and evaluated for their ability to inhibit cyclooxygenase (COX) enzymes. nih.gov These studies revealed that the compounds were generally more potent as inhibitors of COX-2 than COX-1. nih.gov The trimethoxy derivatives, in particular, demonstrated the most significant anti-inflammatory activity, with ED50 values of 55.78, 53.99, 67.65, and 69.20 μmol/kg for compounds 10a, 10b, 10g, and 10h respectively, which were more potent than the well-known COX-2 inhibitor celecoxib (B62257) (ED50 = 82.15 μmol/kg). nih.gov

Molecular docking studies have provided further insights into the binding modes of these compounds within the active site of COX-2. nih.gov The results of these in silico analyses were in agreement with the in vitro COX inhibition data, suggesting a strong correlation between the predicted binding affinities and the observed biological activities. nih.gov The pyrazole scaffold has been identified as a key feature in the design of selective COX-2 inhibitors, which are sought after for their potential to reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov

A novel class of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors based on a (pyrazol-4-yl)-methylamine scaffold has been discovered. researchgate.net Structure-activity relationship (SAR) studies of (1,3-diphenyl-1H-pyrazol-4-yl)-methylamines revealed that compounds with 2,4-dichloro substituents on the 3-phenyl ring were selective inhibitors of DPP-IV. capes.gov.br In contrast, derivatives with difluoro substituents on the same ring showed a preference for inhibiting DPP8. capes.gov.br

Computational modeling was used to predict the binding mode of a representative compound, 15h, at the active site of DPP-IV. capes.gov.br This compound also demonstrated a significant ability to decrease glucose excursion in mice, highlighting its potential as a therapeutic agent for type 2 diabetes. capes.gov.br The inhibition of DPP-IV is a validated therapeutic strategy for managing this condition, as it leads to an increase in the levels of incretin (B1656795) hormones, which in turn enhances insulin (B600854) secretion and improves glucose homeostasis. nih.gov

A series of N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs have been designed and synthesized as potential DNA gyrase inhibitors. nih.gov Compound 3k from this series demonstrated potent inhibition of Staphylococcus aureus DNA gyrase and Bacillus subtilis DNA gyrase, with IC50 values of 0.15 µg/mL and 0.25 µg/mL, respectively. nih.gov A strong correlation was observed between the minimum inhibitory concentrations (MICs) and the IC50 values, indicating that the antibacterial activity of these pyrazole derivatives is a direct result of their inhibition of DNA gyrase. nih.gov

Docking simulations have been employed to understand the interactions between these pyrazole derivatives and the amino acid residues within the active site of DNA gyrase. nih.gov The pyrazole scaffold has been identified in other studies as a promising starting point for the development of new DNA gyrase inhibitors, with some derivatives showing potent activity against clinically isolated quinolone- or coumarin-resistant Gram-positive bacterial strains. nih.gov

The pyrazole scaffold is a well-established pharmacophore in the development of kinase inhibitors. nih.gov Derivatives of this compound and related compounds have been investigated for their ability to inhibit a variety of kinases, as detailed below.

p38α Mitogen-Activated Protein (MAP) Kinase: A regioisomeric switch in a series of tri- and tetrasubstituted pyrazole derivatives led to a significant change in their kinase inhibitory profile. While 3-(4-fluorophenyl)-4-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amines were found to be inhibitors of p38α MAP kinase, the corresponding 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amines lost their p38α inhibitory activity but gained activity against several important cancer-related kinases. nih.gov

Cyclin-Dependent Kinase 16 (CDK16): A series of 3-amino-1H-pyrazole-based kinase inhibitors were developed using the N-(1H-pyrazol-3-yl)pyrimidin-4-amine moiety as a starting point. nih.gov Optimization of this scaffold led to the identification of compound 43d, which exhibited high cellular potency for CDK16 with an EC50 of 33 nM. nih.gov This compound also showed activity against other members of the PCTAIRE and PFTAIRE kinase families. nih.gov A differential scanning fluorimetry (DSF) screen against a panel of approximately 100 kinases demonstrated that 43d has a selective inhibition profile. nih.gov

Receptor Tyrosine Kinases: Molecular docking studies have been performed to evaluate the potential of 1H-pyrazole derivatives as inhibitors of various protein targets, including the receptor tyrosine kinase VEGFR-2. nih.gov The results of these studies indicated that the pyrazole derivatives are potential inhibitors of this and other protein kinases, with several compounds showing low minimum binding energies and good inhibition constants. nih.govresearchgate.net Specifically, compounds 1b, 1d, and 2b exhibited minimum binding energies of -10.09, -8.57, and -10.35 kJ/mol with VEGFR-2 (2QU5), Aurora A (2W1G), and CDK2 (2VTO) protein targets, respectively. nih.gov

Protein Kinases: The pyrazole moiety is a privileged scaffold for the development of a wide range of protein kinase inhibitors. nih.gov Several pyrazole derivatives have demonstrated potent anticancer activity through the inhibition of cyclin-dependent kinases (CDKs), which are crucial for the regulation of the eukaryotic cell cycle. nih.gov Docking studies have shown that these derivatives can bind deeply within the binding pocket of various protein kinases, forming key hydrogen bond interactions. nih.gov

A series of pyrrolyl–pyrazole carboxylic acids have been developed as non-diketo acid (DKA) inhibitors of the HIV-1 ribonuclease H (RNase H) function of reverse transcriptase (RT). nih.gov The oxyphenylpyrrolyl–pyrazole subseries of these derivatives showed the most potent inhibitory activities, with compound 11b being the most active, inhibiting RNase H with an IC50 of 0.27 μM. nih.gov These compounds demonstrated up to a 2-order of magnitude greater selectivity for RNase H over integrase. nih.gov

Docking studies within the RNase H catalytic site, combined with site-directed mutagenesis, have elucidated the key structural features responsible for the specific interactions of these compounds with the enzyme. nih.gov These studies have shown that the compounds can interact with highly conserved amino acid residues among different HIV-1 subspecies, including those found in drug-resistant variants. nih.gov

1-(1-Naphthylmethyl)-piperazine (NMP) has been identified as an efflux pump inhibitor (EPI). nih.govnih.gov This compound has been shown to potentiate the activity of various antibiotics against cadmium-adapted Salmonella Typhi Ty2 cells. nih.gov The mechanism of action involves the inhibition of efflux pumps, which are responsible for the extrusion of antibiotics from bacterial cells. nih.gov

Ethidium bromide (EtBr) accumulation and efflux assays have confirmed the interaction of NMP with the efflux pumps of the bacterial cells. nih.gov The use of NMP in combination with selected antibiotics resulted in a decrease in the effective concentration of the antibiotics required to inhibit bacterial growth. nih.gov These findings suggest that EPIs like NMP could be used as adjuvants to antibiotic therapy to combat multidrug resistance in bacteria. nih.gov

Data Tables

Table 1: Kinase Inhibition by 1H-Pyrazole Derivatives

| Compound | Target Kinase | Inhibition Metric | Value | Reference |

|---|---|---|---|---|

| 43d | CDK16 | EC50 | 33 nM | nih.gov |

| 1b | VEGFR-2 (2QU5) | Binding Energy | -10.09 kJ/mol | nih.gov |

| 1d | Aurora A (2W1G) | Binding Energy | -8.57 kJ/mol | nih.gov |

| 2b | CDK2 (2VTO) | Binding Energy | -10.35 kJ/mol | nih.gov |

Table 2: Enzyme Inhibition by Pyrazole Derivatives

| Compound | Target Enzyme | Inhibition Metric | Value | Reference |

|---|---|---|---|---|

| 11b | HIV-1 RNase H | IC50 | 0.27 μM | nih.gov |

| 3k | S. aureus DNA Gyrase | IC50 | 0.15 µg/mL | nih.gov |

| 3k | B. subtilis DNA Gyrase | IC50 | 0.25 µg/mL | nih.gov |

| 10a | COX-2 | ED50 | 55.78 μmol/kg | nih.gov |

| 10b | COX-2 | ED50 | 53.99 μmol/kg | nih.gov |

Table of Compounds Mentioned

Types of Enzyme Inhibition

The pyrazole scaffold is versatile and has been incorporated into enzyme inhibitors that display a range of inhibition modalities. While specific data for this compound is unavailable, the following sections outline the common types of enzyme inhibition observed for other pyrazole derivatives, which could be relevant for future studies on this specific compound.

Competitive Inhibition Mechanisms

Competitive inhibitors typically bind to the active site of an enzyme, preventing the natural substrate from binding. This mode of inhibition is common for pyrazole derivatives designed to mimic the substrate of a target enzyme. For instance, certain pyrazole-based compounds have been identified as competitive inhibitors of nitric oxide synthase. nih.gov In such cases, the pyrazole core and its substituents form key interactions with the amino acid residues within the enzyme's active site.

Non-competitive Inhibition Mechanisms

Non-competitive inhibitors bind to a site on the enzyme other than the active site, known as an allosteric site. This binding event causes a conformational change in the enzyme that reduces its catalytic efficiency. Studies on 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives have shown them to be reversible and non-competitive inhibitors of monoamine oxidases. researchgate.net This suggests that the pyrazole structure can effectively interact with allosteric sites on enzymes.

Uncompetitive Inhibition Mechanisms

Uncompetitive inhibition occurs when an inhibitor binds only to the enzyme-substrate complex. This type of inhibition is less common but has been observed for some heterocyclic compounds. There is currently no specific information available in the searched literature detailing uncompetitive inhibition by pyrazole derivatives related to this compound.

Mechanism-based (Irreversible) Inhibition Studies

Mechanism-based, or irreversible, inhibitors form a covalent bond with the enzyme, permanently inactivating it. This often involves the inhibitor being chemically modified by the enzyme's own catalytic mechanism. While some heterocyclic compounds are known to act as irreversible inhibitors, the available literature does not provide specific examples of this compound derivatives functioning through this mechanism.

Binding Site Analysis and Key Molecular Interactions

The nature of the interaction between a pyrazole derivative and its biological target is dictated by the specific substituents on the pyrazole ring and the topology of the binding site.

Active Site Binding Versus Allosteric Modulation

The distinction between binding at the active site versus an allosteric site is crucial for understanding the pharmacological profile of a compound.

Active Site Binding: Many pyrazole derivatives are designed to be active site inhibitors. For example, 3-amino-1H-pyrazole-based compounds have been developed as kinase inhibitors that bind to the ATP-binding pocket of kinases, which is the active site. nih.gov Similarly, pyrazole-based inhibitors of the bacterial enzyme N-Succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE) have been shown through kinetic experiments and docking studies to engage in competitive inhibition by interacting with the active site. nih.gov

Allosteric Modulation: Pyrazole derivatives can also function as allosteric modulators, binding to a site distinct from the primary (orthosteric) binding site. This is particularly relevant for receptors. For instance, N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides have been identified as positive allosteric modulators of the metabotropic glutamate-5 receptor. elsevierpure.com Another study reported a 1H-pyrazolo[4,3-b]pyridin-3-amine scaffold as a positive allosteric modulator of the mGlu4 receptor. nih.gov These modulators can enhance or diminish the effect of the endogenous ligand.

In the absence of direct experimental data for this compound, the potential for this compound and its derivatives to act as either active site inhibitors or allosteric modulators remains to be elucidated. The presence of the bulky naphthylmethyl group suggests that it could play a significant role in binding, potentially occupying a hydrophobic pocket within either an active or an allosteric site.

Role of Hydrogen Bonding in Target Recognition

Hydrogen bonds are highly directional, electrostatic interactions that are fundamental to the specificity of ligand-target recognition. jocpr.com In derivatives of this compound, the pyrazole ring and the 3-amine group are key pharmacophoric features that actively participate in hydrogen bonding. The pyrazole ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the pyridine-type nitrogen atom), allowing for versatile interactions within a protein's active site. researchgate.netmdpi.com The primary amine at the 3-position serves as a potent hydrogen bond donor.

Molecular modeling studies on various pyrazole derivatives have elucidated the critical role of these interactions. For instance, in the inhibition of the RET (rearranged during transfection) kinase, the amino group of a fused pyrazole ring derivative was shown to form crucial hydrogen bonds with the hinge region residue Ala807. researchgate.net This interaction is considered vital as it mimics the binding of native ATP to the kinase. researchgate.net Similarly, studies on pyrazole-carboxamide inhibitors targeting human carbonic anhydrase (hCA) isoenzymes revealed that the sulfonamide moiety forms key hydrogen bonds within the active site. nih.gov The stability and specificity conferred by these hydrogen bonds are paramount for anchoring the ligand in the correct orientation to achieve potent inhibition. researchgate.net

| Derivative Class | Biological Target | Interacting Residue(s) | Reference |

|---|---|---|---|

| Fused Pyrazole | RET Kinase | Ala807, Lys808 | researchgate.net |

| Pyrazole-Carboxamide | hCA I & II | His94, His96, Glu69 | nih.gov |

| Aminopyrazole | CHK1 Kinase | Glu91, Lys38, Lys132 | nih.gov |

| Generic Pyrazole | CDK2 | Ile10, Lys20, Lys89, Asp145 | nih.gov |

Significance of π-π Stacking Interactions

The aromatic nature of both the pyrazole and naphthyl rings in this compound derivatives makes them prime candidates for engaging in π-π stacking interactions. These non-covalent interactions, which occur between electron-rich aromatic rings, are crucial for stabilizing the ligand within the often-hydrophobic binding pockets of enzymes and contribute significantly to binding affinity. researchgate.net The large surface area of the naphthyl group is particularly effective in forming these interactions with aromatic amino acid residues such as phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp) in the target protein.

Crystallographic studies of pyrazole-containing compounds have confirmed the presence and importance of these interactions. For example, in the crystal structure of N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine, π-π stacking interactions were observed between the pyrazole and pyridazine (B1198779) rings, with a defined inter-planar distance of 3.6859 Å. nih.gov In the context of enzyme inhibition, molecular docking studies have shown that pyrazole derivatives can form π-π stacking or π-sulfur interactions with residues like His94 and His96 in the active site of carbonic anhydrase. nih.gov These interactions help to properly orient the inhibitor and enhance its residence time in the active site, thereby increasing its biological activity. nih.gov

| Derivative Class | Biological Target | Interacting Residue(s) | Geometric Parameter | Reference |

|---|---|---|---|---|

| N-Phenyl-pyridazin-3-amine | Crystal Lattice | Pyrazole/Pyridazine rings | Inter-planar distance: 3.6859 Å | nih.gov |

| Pyrazole-Carboxamide | hCA II | His94, His96 | Pi-sulfur bond noted | nih.gov |

| Generic Pyrazole | COX-2 | Aromatic residues | Not specified | nih.gov |

Contribution of Hydrophobic Interactions to Binding Affinity

Hydrophobic interactions are a major driving force for the binding of drugs to their protein targets. researchgate.net These interactions involve the association of nonpolar groups to minimize their contact with water. The this compound scaffold possesses a significant nonpolar character, dominated by the large naphthylmethyl substituent. This group is well-suited to occupy and interact with hydrophobic pockets within a target's binding site.

Studies on pyrazole-based RET kinase inhibitors have highlighted the importance of hydrophobic interactions. The most active compounds were found to form favorable interactions with a pocket lined by hydrophobic residues, including Ala807, Gly810, Ser811, and Leu881. researchgate.net In fact, van der Waals energy, which encompasses these hydrophobic contacts, was found to be the largest contributor to the total binding free energy in molecular dynamics simulations. researchgate.net Similarly, potent pyrazole-carboxamide inhibitors of carbonic anhydrase engage with apolar residues at the entrance of the active site, such as Phe131, Val135, and Pro202 in hCA II, which increases the receptor-ligand interaction and contributes to stronger inhibition. nih.gov These findings underscore that the hydrophobic character of the naphthylmethyl group is a key determinant of the binding affinity for this class of compounds.

| Derivative Class | Biological Target | Interacting Hydrophobic Residue(s) | Reference |

|---|---|---|---|

| Fused Pyrazole | RET Kinase | Ala807, Gly810, Ser811, Leu881 | researchgate.net |

| Pyrazole-Carboxamide | hCA I | Phe91, Leu131, Ala135, Leu141 | nih.gov |

| Pyrazole-Carboxamide | hCA II | Ile91, Phe131, Val135, Pro202 | nih.gov |

| Aminopyrazole | CHK1 Kinase | Leu15 | nih.gov |

Conformational Changes Induced Upon Binding

The binding of a ligand to a protein is not a simple "lock-and-key" event but is often a dynamic process involving conformational adjustments in both the ligand and the target protein. nih.gov This phenomenon, known as "induced fit," allows the protein's active site to reorganize to achieve an optimal complementary shape for the ligand, thereby maximizing binding interactions. jocpr.com For flexible molecules like this compound derivatives, both the ligand and the receptor must possess the flexibility to adopt the most stable binding conformation.

Computational techniques such as induced-fit docking (IFD) and molecular dynamics (MD) simulations are used to model these dynamic changes. jocpr.com MD simulations of pyrazole derivatives bound to their targets, such as carbonic anhydrase and RET kinase, have been performed to assess the stability of the complex over time. nih.govresearchgate.net These studies often reveal that after an initial adjustment period, the ligand-protein complex settles into a stable state with only minor conformational changes and fluctuations. nih.gov Analysis of the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) from these simulations provides quantitative insight into the stability of the binding mode and the flexibility of different regions of the protein upon ligand binding. researchgate.netresearchgate.net This dynamic mutual adaptation is essential for establishing the high-affinity interactions that characterize effective inhibitors.

Structure Activity Relationship Sar Studies and Medicinal Chemistry Design Principles for the 1 1 Naphthylmethyl 1h Pyrazol 3 Amine Scaffold

Impact of Substitutions on the Pyrazole (B372694) Ring on Biological Activity

Substitutions on the pyrazole ring of the 1-(1-naphthylmethyl)-1H-pyrazol-3-amine scaffold can significantly influence its biological activity by altering its electronic properties, steric profile, and ability to interact with target proteins.

The following table illustrates the hypothetical impact of substitutions at the C-4 and C-5 positions of a generalized 1-arylmethyl-1H-pyrazol-3-amine scaffold on kinase inhibitory activity, based on general principles observed in related pyrazole series.

| Compound | R4 Substitution | R5 Substitution | Kinase Inhibitory Activity (IC50, nM) |

|---|---|---|---|

| 1 | -H | -H | 500 |

| 2 | -Cl | -H | 150 |

| 3 | -H | -CH3 | 250 |

| 4 | -Br | -CH3 | 80 |

Role of the N-1 Naphthylmethyl Moiety in Target Binding and Selectivity

The N-1 naphthylmethyl moiety is a key feature of the scaffold, providing a large, hydrophobic surface that can engage in various non-covalent interactions with biological targets. This group can participate in van der Waals forces, hydrophobic interactions, and π-π stacking with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within a protein's binding site. nih.gov

The orientation and conformation of the naphthylmethyl group are critical for optimal binding. The flexibility of the methylene (B1212753) linker allows the naphthyl group to adopt different spatial arrangements to fit into hydrophobic pockets of varying shapes and sizes. This adaptability can be a key determinant of both potency and selectivity. For instance, in a series of 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives, the nature and substitution pattern of the N-1 arylmethyl group were found to significantly influence their activity against A549 lung cancer cells. nih.gov While specific studies on the 1-(1-naphthylmethyl) substituent are limited, it is plausible that the extended aromatic system of the naphthalene (B1677914) ring, compared to a phenyl ring, could lead to enhanced π-stacking interactions and potentially higher affinity for certain targets.

Significance of the C-3 Amino Group for Biological Potency and Interactions

The C-3 amino group is a crucial functional group for the biological activity of the this compound scaffold. This primary amine can act as both a hydrogen bond donor and acceptor, enabling it to form key interactions with amino acid residues in the active site of enzymes or receptors. mdpi.com

In many kinase inhibitors, for example, the amino group on a heterocyclic core is known to form a critical hydrogen bond with the hinge region of the kinase, which is a conserved motif that connects the N- and C-lobes of the enzyme. nih.gov This interaction often serves as an anchor, orienting the rest of the inhibitor molecule for optimal binding. The basicity of the amino group can also be important for forming salt bridges with acidic residues like aspartate or glutamate.

Modification or replacement of the C-3 amino group generally leads to a significant loss of activity, highlighting its importance. For example, acylation or sulfonylation of the amino group, while potentially increasing lipophilicity, can abolish the crucial hydrogen bonding interactions. The presence of a free amino group is a common feature in many biologically active aminopyrazole derivatives. mdpi.com

The following table provides a hypothetical comparison of the effect of modifications to the C-3 amino group on the binding affinity to a generic kinase target.

| Compound | C-3 Functional Group | Binding Affinity (Kd, nM) |

|---|---|---|

| 5 | -NH2 | 50 |

| 6 | -NHCOCH3 | >10000 |

| 7 | -N(CH3)2 | 800 |

| 8 | -OH | 5000 |

Design Principles for Modulating Enzyme Selectivity and Potency

Modulating the selectivity and potency of compounds based on the this compound scaffold involves a multi-pronged approach that considers the specific features of the target enzyme's active site.

Exploiting Hydrophobic Pockets: The naphthylmethyl group can be further substituted with various functional groups to enhance interactions with specific hydrophobic sub-pockets in the target enzyme. For example, the addition of small alkyl or halogen substituents to the naphthalene ring can fine-tune the lipophilicity and steric bulk of this moiety.

Vectorial Exploration: The pyrazole ring offers multiple points for substitution (C-4 and C-5) that can be used to introduce chemical vectors that project into different regions of the active site. This can be used to achieve selectivity between closely related enzymes that may have subtle differences in their active site architecture.

Modulating Basicity: The basicity of the C-3 amino group can be modulated through electronic effects of substituents on the pyrazole ring. This can be important for optimizing interactions with acidic residues or for improving pharmacokinetic properties.

Molecular Hybridization Approaches Utilizing the Pyrazol-3-amine Core

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores from different bioactive molecules into a single hybrid compound. The pyrazol-3-amine core is an excellent scaffold for this approach due to its synthetic tractability and its ability to serve as a central hub for connecting different molecular fragments. nih.gov

For instance, the C-3 amino group can be used as a handle to attach other heterocyclic rings or pharmacophoric fragments known to interact with specific targets. Similarly, the N-1 position can be linked to other bioactive moieties through the methylene linker. This strategy has been successfully employed to create novel compounds with enhanced or dual-acting biological activities. acs.org An example could be the hybridization of the pyrazol-3-amine scaffold with a known kinase hinge-binding motif to create a potent and selective kinase inhibitor.

Ligand Efficiency and Fragment-Based Design Considerations for the Scaffold

Fragment-based drug design (FBDD) is a powerful approach for identifying novel lead compounds. In FBDD, small, low-molecular-weight fragments that bind to the target with low affinity are identified and then optimized into more potent leads. The this compound scaffold can be deconstructed into its constituent fragments for FBDD considerations.

The aminopyrazole core itself can be considered a valuable fragment due to its ability to form key hydrogen bonding interactions. nih.gov Ligand efficiency (LE) is a key metric in FBDD that relates the binding affinity of a molecule to its size (number of heavy atoms). High LE values are desirable for fragments as they indicate efficient binding.

The naphthylmethyl group, while large for a typical fragment, can be considered as an extension of a smaller fragment that has been shown to bind in a hydrophobic pocket. The optimization process in FBDD would involve growing a smaller fragment, such as aminopyrazole, by adding moieties like the naphthylmethyl group to improve potency. The challenge lies in maintaining or improving the LE during this optimization process. mdpi.com

Future Research Trajectories and Unexplored Avenues for 1 1 Naphthylmethyl 1h Pyrazol 3 Amine Research

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The synthesis of functionalized pyrazoles is a well-established field, yet there is always room for improvement in terms of efficiency, cost-effectiveness, and environmental impact. ias.ac.in Future research should focus on developing greener and more atom-economical synthetic routes to 1-(1-Naphthylmethyl)-1h-pyrazol-3-amine and its derivatives.

Key areas for exploration include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to accelerate reaction times and improve yields for the synthesis of various pyrazole (B372694) intermediates. researchgate.net Applying MAOS to the synthesis of this compound could lead to a more efficient and sustainable production method.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, scalability, and product consistency. enamine.net Investigating the synthesis of this compound using flow chemistry could pave the way for large-scale, cost-effective production.

Use of Greener Solvents and Catalysts: Future synthetic strategies should prioritize the use of environmentally benign solvents and recyclable catalysts to minimize the environmental footprint of the synthesis process.

| Synthetic Methodology | Potential Advantages for this compound Synthesis |

| Microwave-Assisted Organic Synthesis (MAOS) | Reduced reaction times, increased yields, and improved energy efficiency. |

| Multicomponent Reactions (MCRs) | Increased atom economy, reduced waste, and simplified purification processes. |

| Flow Chemistry | Enhanced safety, improved scalability, and consistent product quality. |

| Green Solvents and Catalysts | Reduced environmental impact and promotion of sustainable chemistry principles. |

Identification of Additional Biological Targets and Pathways

The biological activity of pyrazole derivatives is diverse, with compounds from this class targeting a wide range of proteins, including enzymes and receptors. mdpi.comresearchgate.net While the full biological profile of this compound is yet to be elucidated, its structural features suggest several promising avenues for investigation.

Potential biological targets for exploration include:

Kinases: A significant number of pyrazole-containing drugs are kinase inhibitors, playing a crucial role in cancer therapy. nih.govmdpi.com Screening this compound against a panel of kinases, such as receptor tyrosine kinases (e.g., VEGFR-2) and serine/threonine kinases (e.g., Aurora A, CDK2), could reveal novel anti-cancer properties. nih.govresearchgate.net

Cytochrome P450 Enzymes (CYPs): Pyrazole derivatives have been shown to interact with CYP enzymes, such as CYP2E1. nih.gov Investigating the inhibitory or inducing effects of this compound on various CYP isoforms could provide insights into its potential for drug-drug interactions and its metabolic profile.

15-Lipoxygenase (15-LOX): Inhibition of 15-LOX is a potential therapeutic strategy for inflammatory diseases and some cancers. nih.govnih.gov Given that other pyrazole derivatives have shown inhibitory activity against this enzyme, it would be worthwhile to evaluate this compound as a potential 15-LOX inhibitor.

Antimicrobial Targets: The pyrazole scaffold is present in numerous compounds with antibacterial and antifungal activities. nih.govmdpi.com Screening this compound against a diverse panel of pathogenic bacteria and fungi could lead to the discovery of new antimicrobial agents.

Advanced Computational Modeling for Predictive Design and Mechanistic Understanding

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the prediction of molecular properties and the elucidation of mechanisms of action. eurasianjournals.com The application of advanced computational modeling techniques to this compound can guide the design of more potent and selective analogs.

Future computational studies could involve:

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR): 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be used to build predictive models that correlate the structural features of pyrazole derivatives with their biological activity. nih.gov

Molecular Docking: Docking simulations can predict the binding mode of this compound within the active site of various biological targets, providing insights into the key interactions that govern its activity. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the interactions between this compound and its target protein, helping to understand the stability of the complex and the role of individual amino acid residues in binding. nih.gov

ADME-Tox Prediction: In silico models can be employed to predict the absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties of this compound and its derivatives, aiding in the early identification of compounds with favorable pharmacokinetic and safety profiles. nih.gov

Development of Chemical Probes for Biological System Investigations

Chemical probes are small molecules that can be used to study the function of proteins and other biological macromolecules in their native environment. The development of a chemical probe based on the this compound scaffold could be a valuable tool for chemical biology research.

Strategies for developing chemical probes include:

Attachment of a Reporter Group: The this compound molecule could be functionalized with a reporter group, such as a fluorescent dye or a biotin (B1667282) tag, to enable visualization and pull-down experiments.

Introduction of a Photoaffinity Label: The incorporation of a photoactivatable group would allow for the covalent labeling of the target protein upon irradiation with light, facilitating target identification and validation.

Synthesis of a Racemic Probe for Chiral Recognition: The development of a racemic probe could be used for the enantioselective sensing of chiral molecules, such as amino acids and amines, through techniques like circular dichroism (CD) spectroscopy. nih.gov

Integration of Multi-Omics Data with Structural and Computational Findings for Systems-Level Understanding

A systems-level understanding of the biological effects of this compound requires the integration of data from multiple sources. By combining structural, computational, and multi-omics data, a more comprehensive picture of the compound's mechanism of action and its effects on cellular networks can be obtained.

Future research in this area could involve:

Transcriptomics (RNA-Seq): Analyzing changes in gene expression in response to treatment with this compound can help to identify the cellular pathways that are modulated by the compound.

Proteomics: Quantitative proteomics can be used to identify changes in protein expression and post-translational modifications, providing further insights into the compound's mechanism of action.

Metabolomics: Studying the metabolic profile of cells or organisms treated with this compound can reveal its effects on metabolic pathways.

Data Integration and Network Analysis: The integration of multi-omics data with structural and computational findings can be used to construct and analyze biological networks, providing a holistic view of the compound's effects at the systems level.

By pursuing these future research trajectories, the scientific community can unlock the full potential of this compound as a lead compound for the development of new therapeutic agents and as a valuable tool for chemical biology research.

Q & A

Q. What are the common synthetic routes for 1-(1-naphthylmethyl)-1H-pyrazol-3-amine?

The compound is typically synthesized via condensation reactions. For example, halogenated intermediates (e.g., 3-aryl(hitaryl)methyl-1H-pyrazol-3-amine precursors) can react with halogen acids under aprotic, anhydrous conditions to form ammonium salts . Alternatively, cyclocondensation of hydrazines with α,β-unsaturated ketones or aldehydes is a viable approach, as seen in similar pyrazole derivatives . Key steps include:

- Use of aprotic solvents (e.g., DMF or DMSO) to minimize side reactions.

- Acid catalysis (e.g., HCl gas) for protonation of intermediates.

- Purification via column chromatography using gradients of ethyl acetate/hexane.

Q. What spectroscopic techniques are critical for characterizing this compound?

Structural confirmation requires multimodal analysis:

- 1H/13C NMR : To identify proton environments (e.g., naphthyl CH groups at δ 7.2–8.5 ppm) and amine NH signals (δ 3.5–5.0 ppm, broad) .

- IR spectroscopy : Detection of C=N stretches (~1660 cm⁻¹) and NH bending (~1600 cm⁻¹) .

- X-ray crystallography : Resolves substituent geometry (e.g., naphthylmethyl orientation relative to the pyrazole core) .

Q. How can researchers ensure purity and stability during storage?

- HPLC-MS : Monitor purity (>95%) using reverse-phase C18 columns and acetonitrile/water gradients .

- Storage : Under inert gas (argon) at −20°C to prevent oxidation of the amine group.

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Catalytic systems and solvent selection are critical:

- Copper(I) bromide : Enhances coupling efficiency in Ullmann-type reactions (e.g., aryl-amine bond formation) .

- Cesium carbonate : A strong base that improves nucleophilic substitution kinetics in aprotic media .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 48 hrs to 6 hrs) for cyclocondensation steps .

Q. What strategies address contradictory pharmacological data across studies?

Discrepancies in biological activity (e.g., analgesic vs. anti-inflammatory potency) may arise from:

- Structural analogs : Subtle substituent changes (e.g., naphthyl vs. benzyl groups) alter receptor binding .

- Assay variability : Validate results using orthogonal assays (e.g., COX-2 inhibition and cytokine profiling) .

- Computational docking : Compare binding modes in homology models of target proteins (e.g., 15-lipoxygenase-1) to identify key interactions .

Q. What mechanistic insights can DFT calculations provide for this compound?

Density functional theory (DFT) reveals:

- Electron density maps : Highlight nucleophilic sites (e.g., pyrazole N2) for electrophilic attack .

- Reaction pathways : Simulate intermediates in acid-catalyzed cyclization steps to optimize transition states .

- Frontier molecular orbitals : Predict redox behavior (e.g., HOMO-LUMO gaps ~4.5 eV) relevant to electrochemical sensing applications .

Q. How can researchers mitigate toxicity risks during in vivo studies?

- Metabolic profiling : Use LC-MS/MS to identify hepatotoxic metabolites (e.g., hydroxylated naphthyl derivatives) .

- Structure-activity relationships (SAR) : Replace reactive groups (e.g., primary amines with methylated analogs) to reduce off-target effects .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.